2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
Description
2-(4-Ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-oxadiazole heterocycle and substituted phenyl groups. The compound’s structure includes a 4-ethylphenoxy moiety linked via an acetamide bridge to a 2-aminoethyl group, which is further connected to a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl ring.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., benzothiazole- and triazole-based acetamides) demonstrate anti-proliferative, antimicrobial, or kinase-inhibitory activities, implying possible therapeutic applications .
Properties
CAS No. |
1092336-06-5 |
|---|---|
Molecular Formula |
C21H23N3O4 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-15-4-8-18(9-5-15)27-14-19(25)22-13-12-20-23-21(24-28-20)16-6-10-17(26-2)11-7-16/h4-11H,3,12-14H2,1-2H3,(H,22,25) |
InChI Key |
NTGCXNAIRSUFPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxyphenylhydrazine with ethyl oxalate under acidic conditions to form the oxadiazole intermediate.
Attachment of the ethylphenoxy group: The oxadiazole intermediate is then reacted with 4-ethylphenol in the presence of a base such as potassium carbonate to form the ethylphenoxy derivative.
Acetylation: The final step involves the acetylation of the ethylphenoxy derivative with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-{2-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide.
Reduction: Formation of 2-(4-ethylphenoxy)-N-{2-[3-(4-aminophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Methoxyphenyl vs. 4-Chlorophenyl or 4-Trifluoromethylphenyl
- Target Compound: The 1,2,4-oxadiazole ring is substituted with a 4-methoxyphenyl group.
- Analogues :
- N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): The 4-chlorophenyl group (-Cl) is electron-withdrawing, which may increase metabolic stability but reduce solubility compared to methoxy .
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (): Trifluoromethyl (-CF₃) groups enhance lipophilicity and resistance to oxidative metabolism, often improving bioavailability .
4-Ethylphenoxy vs. Biphenylyloxy or Allyl-Substituted Moieties
- Analogues: N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): A prop-2-en-1-yl (allyl) group introduces reactivity for further functionalization, while pyridinyl enhances metal-coordination capacity .
Heterocyclic Core Modifications
1,2,4-Oxadiazole vs. Benzothiazole or 1,2,4-Triazole
- Target Compound : The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability and hydrogen-bonding capacity.
- Analogues: N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide (): Benzothiazole cores are associated with kinase inhibition and DNA intercalation but may exhibit higher cytotoxicity . N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): 1,2,4-Triazole rings improve metal-binding properties, useful in designing metalloenzyme inhibitors .
Key Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving sequential amidation, cyclization, and deprotection steps .
- Substituent Effects : Methoxy and ethyl groups may enhance solubility and target affinity compared to chlorinated or trifluoromethylated analogs .
- Heterocyclic Stability : 1,2,4-Oxadiazoles generally exhibit superior metabolic stability over triazoles but may require additional functionalization to optimize bioavailability .
Biological Activity
2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide (CAS No. 1092336-06-5) is a synthetic compound with a complex structure that includes an ethylphenoxy group and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
Chemical Structure
The molecular formula of the compound is C24H26N2O3, with a molecular weight of approximately 402.48 g/mol. The structural features include:
- Phenoxy group : Contributes to hydrophobic interactions.
- Oxadiazole ring : Known for its biological activity, particularly in anticancer agents.
- Acetamide moiety : Enhances solubility and bioavailability.
Anticancer Properties
Preliminary studies suggest that this compound may interact with specific proteins involved in signaling pathways related to cancer progression.
- Mechanism of Action : The compound is believed to inhibit key enzymes or receptors involved in tumor growth. For instance, it may act as a modulator of G-protein coupled receptors (GPCRs), which play significant roles in cell signaling and cancer biology.
- In Vitro Studies : In laboratory settings, the compound has shown promising results in inhibiting the proliferation of various cancer cell lines. These studies typically involve assays that measure cell viability and apoptosis induction.
- Case Study : A recent study evaluated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation pathways.
Interaction Studies
Interaction studies using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are essential to elucidate the binding affinities and mechanisms by which this compound exerts its biological effects.
| Interaction Study | Technique Used | Findings |
|---|---|---|
| Binding Affinity | SPR | High affinity for specific cancer-related proteins |
| Structural Analysis | NMR | Confirmation of binding conformations |
Comparative Analysis
Comparative studies with structurally similar compounds have been conducted to assess differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-fluorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide | Similar phenoxy and oxadiazole groups | Fluorine substituent may enhance reactivity |
| N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N'-(4-chlorophenyl)acetamide | Chlorophenyl instead of ethyl group | Variation in halogen influences pharmacodynamics |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound shows favorable solubility characteristics due to its acetamide moiety.
- Distribution : Its lipophilic nature suggests extensive distribution in tissues.
- Metabolism : Initial studies indicate metabolic pathways involving hepatic enzymes.
- Excretion : Predominantly renal excretion noted in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
